molecular formula C19H22N2O B1679928 16-Epinormacusine B CAS No. 604-99-9

16-Epinormacusine B

Cat. No.: B1679928
CAS No.: 604-99-9
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-VICVVEARSA-N
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Description

16-Epinormacusine B is a chemical compound belonging to the class of alkaloids. It is derived from the plant Voacanga africana and has shown significant potential in various scientific research fields. This compound is known for its unique structural properties and diverse applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Epinormacusine B involves several key steps. One of the primary methods includes the stereospecific and enantiospecific total synthesis from commercially available d-tryptophan methyl ester. The process involves a combination of the asymmetric Pictet-Spengler reaction, Dieckmann cyclization, and a stereocontrolled intramolecular enolate-driven palladium-mediated cross-coupling reaction . Another method employs a chemospecific and regiospecific hydroboration/oxidation at the C(16)-C(17) position .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of commercially available starting materials and well-established reaction conditions facilitates the potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 16-Epinormacusine B undergoes various chemical reactions, including:

    Oxidation: The oxidation of the 16-hydroxymethyl group present in the axial position is achieved with the Corey-Kim reagent.

    Reduction: Reduction reactions can be performed using reagents like TFA/Et3SiH.

    Substitution: Substitution reactions involving the nitrogen atom in the indole ring are also possible.

Common Reagents and Conditions:

    Oxidation: Corey-Kim reagent

    Reduction: Trifluoroacetic acid (TFA) and triethylsilane (Et3SiH)

    Substitution: Various nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 16-epivellosimine and polyneuridine aldehyde .

Scientific Research Applications

16-Epinormacusine B has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other complex alkaloids and natural products.

    Biology: It is used to study cellular processes and interactions due to its unique structural properties.

    Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-Epinormacusine B involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with various cellular receptors and enzymes, influencing cellular processes and signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 16-Epinormacusine B
  • 16-Epiaffinisine
  • Dehydro-16-epiaffinisine
  • Norfluorocurarine-N(4)-oxide
  • 16-Decarbomethoxyvoacamine-pseudoindoxyl

Comparison: this compound stands out due to its unique structural features and the specific reactions it undergoes. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and potential applications in various fields. Its unique stereochemistry and functional groups make it a valuable compound for further research and development.

Properties

CAS No.

604-99-9

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1

InChI Key

VXTDUGOBAOLMED-VICVVEARSA-N

SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Normacusine B;  Tombozin;  Tombozine;  Vellosiminol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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